MC-DOXHZN hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

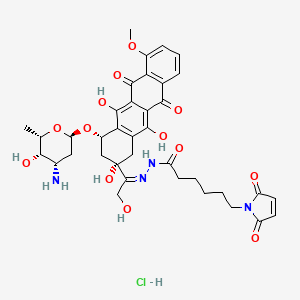

N-[(Z)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N4O13.ClH/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49;/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43);1H/b39-23-;/t17-,20-,22-,27-,32+,37-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKHWQPYPXRQTM-DYFPQNABSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N\NC(=O)CCCCCN6C(=O)C=CC6=O)/CO)O)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H43ClN4O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

787.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of MC-DOXHZN Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC-DOXHZN hydrochloride, also known as Aldoxorubicin (B1662850) or INNO-206, is a rationally designed albumin-binding prodrug of the widely used chemotherapeutic agent, Doxorubicin (B1662922).[1][2][3][4][5] This document provides a comprehensive technical overview of its mechanism of action, from systemic administration to intracellular activity. It details the chemistry of its tumor-targeting strategy, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the critical molecular pathways involved. The core design of this compound leverages the pathophysiology of solid tumors to achieve targeted drug delivery, aiming to enhance therapeutic efficacy while mitigating the systemic toxicities associated with conventional Doxorubicin administration.

Core Mechanism of Action

The mechanism of action of this compound is a multi-step process that relies on its unique chemical structure to facilitate tumor-specific delivery of Doxorubicin.

1.1. Chemical Structure and Prodrug Design

This compound is chemically described as the (6-maleimidocaproyl) hydrazone of Doxorubicin.[1][3] Its structure consists of three key components:

-

Doxorubicin: The cytotoxic payload.

-

Acid-Sensitive Hydrazone Linker: A chemical bridge that connects Doxorubicin to the albumin-binding moiety. This linker is stable at the physiological pH of blood (~7.4) but is susceptible to hydrolysis under acidic conditions.[1][6][7][8][]

-

Maleimide (B117702) Group: A reactive moiety that specifically and covalently binds to thiol groups.[3][6]

1.2. Systemic Circulation and Albumin Binding

Following intravenous administration, the maleimide group of this compound rapidly forms a covalent bond with the free thiol group of the cysteine-34 residue on circulating serum albumin.[2][3][6][10] This creates a stable drug-albumin conjugate in the bloodstream.

1.3. Tumor Accumulation via the Enhanced Permeability and Retention (EPR) Effect

The MC-DOXHZN-albumin conjugate, due to its large hydrodynamic radius, has a significantly longer plasma half-life compared to free Doxorubicin.[11] It preferentially accumulates in solid tumor tissues through the Enhanced Permeability and Retention (EPR) effect. This phenomenon is a result of the disorganized and leaky vasculature (enhanced permeability) and dysfunctional lymphatic drainage (impaired retention) characteristic of many solid tumors.[1][2][6][10]

1.4. Acid-Triggered Release of Doxorubicin

Once the conjugate has extravasated into the acidic tumor microenvironment or has been internalized by cancer cells into endosomes and lysosomes (where the pH is significantly lower, ~4.5-5.5), the acid-sensitive hydrazone linker is cleaved.[1][2][6][] This hydrolysis releases the active cytotoxic agent, Doxorubicin, directly at the tumor site.[1][4]

1.5. Intracellular Cytotoxic Action of Doxorubicin

The released Doxorubicin exerts its anticancer effects through several mechanisms:

-

Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA of cancer cells and inhibits the function of topoisomerase II, an enzyme critical for resolving DNA topological issues during replication and transcription.[12][13][14][15] It acts as a "topoisomerase poison" by stabilizing the transient topoisomerase II-DNA cleavage complex, which prevents the re-ligation of the DNA strands.[12][16][17]

-

Induction of Apoptosis: The accumulation of DNA double-strand breaks triggers a cascade of signaling events, leading to programmed cell death (apoptosis).[16][17] This is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, involving the activation of key proteins such as p53 and caspases.[14][18][19][20]

This targeted delivery and release mechanism allows for the administration of higher equivalent doses of Doxorubicin compared to the standard formulation, with the potential for improved antitumor activity and a reduced risk of systemic side effects, particularly cardiotoxicity.[10][21]

Signaling Pathways

The following diagrams illustrate the key pathways involved in the mechanism of action of this compound.

Caption: Prodrug activation and tumor targeting workflow for this compound.

Caption: Intracellular signaling pathway of Doxorubicin-induced apoptosis.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and clinical efficacy data for this compound (Aldoxorubicin).

Table 1: Pharmacokinetic Parameters of Aldoxorubicin in Patients with Solid Tumors [11]

| Parameter | 230 mg/m² Dose (n=9) | 350 mg/m² Dose (n=9) |

| Mean Half-life (t½) | 20.1 hours | 21.1 hours |

| Mean Volume of Distribution (Vd) | 3.96 L/m² | 4.08 L/m² |

| Mean Clearance (CL) | 0.136 L/h/m² | 0.152 L/h/m² |

| Median Time to Max Concentration (tmax) | 0.75 hours | 1.00 hours |

Table 2: Phase 2b Clinical Efficacy in First-Line Advanced Soft-Tissue Sarcoma (Aldoxorubicin vs. Doxorubicin) [21][22]

| Efficacy Endpoint | Aldoxorubicin (350 mg/m²) | Doxorubicin (75 mg/m²) | P-value |

| Overall Response Rate | 25% | 0% | 0.004 |

| Median Progression-Free Survival (PFS) | 5.6 months | 2.7 months | 0.02 |

| 6-Month Progression-Free Survival Rate | 46% | 23% | 0.02 |

| Median Overall Survival (OS) | 15.8 months | 14.3 months | 0.21 |

| Progressive Disease Rate | 32% | 50% | - |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and characterization of this compound and its active component, Doxorubicin.

4.1. Protocol: Topoisomerase II DNA Decatenation Assay

This assay assesses the catalytic activity of Topoisomerase II and its inhibition by Doxorubicin.

-

Principle: Topoisomerase II decatenates (separates) interlocked DNA circles found in kinetoplast DNA (kDNA). The large, catenated kDNA network cannot migrate into an agarose (B213101) gel, whereas the decatenated, individual minicircles can. An inhibitor prevents this separation, and the degree of inhibition can be quantified by the reduction in decatenated product.[17][23]

-

Materials:

-

Recombinant human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl, 1.25 M KCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)

-

10 mM ATP solution

-

Doxorubicin stock solution (in DMSO)

-

Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

1% Agarose gel with 0.5 µg/mL ethidium (B1194527) bromide

-

TAE running buffer

-

-

Procedure:

-

Prepare a reaction master mix on ice. For a 20 µL reaction: 13 µL sterile water, 2 µL 10x Assay Buffer, 2 µL 10 mM ATP, 1 µL kDNA (200 ng).

-

Aliquot 18 µL of the master mix into pre-chilled microcentrifuge tubes.

-

Add 1 µL of Doxorubicin at various concentrations (e.g., 0.1 µM to 100 µM) or solvent control (DMSO) to the respective tubes.

-

Initiate the reaction by adding 1 µL of diluted Topoisomerase II enzyme (e.g., 1-2 units). Include a no-enzyme control.

-

Incubate the reaction tubes at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of Stop Buffer/Loading Dye.

-

Load the samples onto the 1% agarose gel.

-

Perform electrophoresis at a constant voltage (e.g., 80 V) until the dye front has migrated approximately 75% of the gel length.

-

Visualize the DNA bands under UV illumination and document the gel.

-

-

Analysis: Quantify the band intensity corresponding to the decatenated minicircles. The percentage of inhibition is calculated relative to the enzyme-only control.

4.2. Protocol: Cell Viability (MTT) Assay

This colorimetric assay is used to determine the cytotoxic effect of Doxorubicin on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[13][24][25]

-

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Doxorubicin hydrochloride

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of Doxorubicin in culture medium. Remove the existing medium from the wells and add 100 µL of the Doxorubicin dilutions. Include untreated and solvent control wells.

-

Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, carefully remove the drug-containing medium. To avoid interference from Doxorubicin's color, wash the cells once with 100 µL of PBS.[26] Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate gently for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

-

Analysis: Normalize the absorbance values to the untreated control to calculate the percentage of cell viability. Plot the percentage of viability against the log of the Doxorubicin concentration to determine the IC₅₀ value.

4.3. Protocol: Apoptosis Detection by Annexin V Staining

This flow cytometry-based assay identifies and quantifies apoptotic cells.

-

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptotic or necrotic cells.[13][26]

-

Materials:

-

6-well plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer (provided in the kit)

-

Flow cytometer

-

-

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of Doxorubicin for a specified period (e.g., 24 hours).

-

Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells are detached using trypsin. Centrifuge the cell suspension and wash the cell pellet twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1x Binding Buffer to each tube.

-

Flow Cytometry: Analyze the samples using a flow cytometer within one hour.

-

-

Analysis: The cell population is segregated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). Quantify the percentage of cells in each quadrant.

References

- 1. Aldoxorubicin - Wikipedia [en.wikipedia.org]

- 2. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. Cellular Delivery of Doxorubicin via pH-Controlled Hydrazone Linkage Using Multifunctional Nano Vehicle Based on Poly(β-L-Malic Acid) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acid-triggered release of doxorubicin from a hydrazone-linked Gd3+-texaphyrin conjugate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. dovepress.com [dovepress.com]

- 11. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 15. Postbiotics Combination Synergises the Anti-Proliferative Effects of Doxorubicin in Gastric Cancer Cells: A Cellular and Molecular Deep Dive[v1] | Preprints.org [preprints.org]

- 16. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Differences in Doxorubicin-Induced Apoptotic Signaling in Adult and Immature Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. onclive.com [onclive.com]

- 22. First-Line Aldoxorubicin vs Doxorubicin in Metastatic or Locally Advanced Unresectable Soft-Tissue Sarcoma: A Phase 2b Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

The Unseen Escort: A Technical Guide to the Albumin-Binding Mechanism of Aldoxorubicin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism by which aldoxorubicin (B1662850), a promising doxorubicin (B1662922) prodrug, leverages the body's own transport systems to enhance its therapeutic index. By reversibly binding to endogenous albumin, aldoxorubicin achieves preferential accumulation at the tumor site, mitigating the systemic toxicity associated with conventional doxorubicin administration. This document provides a comprehensive overview of the binding chemistry, quantitative pharmacokinetics, detailed experimental methodologies for characterization, and the downstream cellular signaling pathways of the released active agent.

The Core Mechanism: A Tale of a Linker and a Thiol

Aldoxorubicin's ability to selectively bind albumin lies in its unique chemical structure. It is a derivative of doxorubicin, modified at the C-13 keto position with a linker molecule known as -(ε-maleimidocaproic acid) hydrazide (EMCH). This linker is the key to its albumin-binding capacity and its subsequent pH-sensitive drug release.

Upon intravenous administration, the maleimide (B117702) group of the EMCH linker rapidly and specifically reacts with the free thiol group of the cysteine-34 residue on circulating serum albumin[1]. This forms a stable, covalent thioether bond, effectively tethering the doxorubicin payload to the albumin molecule. This in-vivo conjugation creates a macromolecular drug-protein complex that dramatically alters the pharmacokinetic profile of doxorubicin.

The second critical component of the EMCH linker is the acid-sensitive hydrazone bond that connects the linker to the doxorubicin molecule. At the physiological pH of the bloodstream (approximately 7.4), this bond is stable, keeping the cytotoxic doxorubicin securely attached to its albumin carrier. However, the microenvironment of solid tumors is often acidic (pH 6.5-7.2), and the intracellular environment of endosomes and lysosomes is even more so (pH 4.5-6.5). In these acidic conditions, the hydrazone bond is labile and undergoes hydrolysis, releasing the active doxorubicin directly at the tumor site or within the cancer cells.

This targeted release mechanism is further enhanced by the "Enhanced Permeability and Retention" (EPR) effect, where the leaky vasculature and poor lymphatic drainage of tumors lead to the accumulation of macromolecules like the aldoxorubicin-albumin conjugate[2].

Quantitative Data: Pharmacokinetic Profile

The binding of aldoxorubicin to albumin significantly alters its pharmacokinetic parameters compared to free doxorubicin. The following tables summarize key quantitative data from clinical studies.

| Parameter | Aldoxorubicin (350 mg/m²) | Doxorubicin | Reference |

| Mean Half-life (t½) | 20.1–21.1 hours | Minutes to hours | [2][3] |

| Mean Volume of Distribution (Vd) | 3.96–4.08 L/m² | High (distributes widely into tissues) | [2][3] |

| Mean Clearance (CL) | 0.136–0.152 L/h/m² | Rapid | [2][3] |

| Mean Peak Plasma Concentration (Cmax) | 67,400–105,000 ng/mL | Dose-dependent, lower for equivalent doses | [4] |

Table 1: Comparative Pharmacokinetics of Aldoxorubicin and Doxorubicin.

| Dose of Aldoxorubicin | Equivalent Doxorubicin Dose | Mean Cmax of Aldoxorubicin (ng/mL) | Mean Cmax of Free Doxorubicin (ng/mL) |

| 230 mg/m² | 170 mg/m² | ~70,000 | <10 |

| 350 mg/m² | 260 mg/m² | ~100,000 | <15 |

Table 2: Peak Plasma Concentrations of Aldoxorubicin and Released Doxorubicin. [2][4][5][6]

Experimental Protocols for Characterization

The interaction between aldoxorubicin and albumin can be characterized using a variety of biophysical techniques. Below are detailed methodologies for three key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (aldoxorubicin) to a macromolecule (albumin), allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).

Methodology:

-

Sample Preparation:

-

Prepare a solution of human serum albumin (HSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of approximately 10-50 µM.

-

Prepare a stock solution of aldoxorubicin in the same buffer to a concentration approximately 10-20 times that of the albumin solution.

-

Degas both solutions to prevent the formation of air bubbles during the experiment.

-

-

Instrument Setup:

-

Use a high-sensitivity isothermal titration calorimeter.

-

Set the experimental temperature to a physiologically relevant value, such as 25°C or 37°C.

-

Fill the sample cell with the albumin solution and the injection syringe with the aldoxorubicin solution.

-

-

Titration:

-

Perform a series of small, sequential injections (e.g., 2-10 µL) of the aldoxorubicin solution into the albumin solution in the sample cell, with a time interval between injections to allow the system to return to thermal equilibrium.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The raw data, a plot of heat change per injection versus the molar ratio of aldoxorubicin to albumin, is integrated to obtain the binding isotherm.

-

Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

-

Fluorescence Quenching Spectroscopy

This technique is used to study the binding of a ligand to a protein by monitoring the quenching of the intrinsic fluorescence of the protein's aromatic amino acid residues (primarily tryptophan) upon ligand binding.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of human serum albumin (HSA) in a suitable buffer (e.g., PBS, pH 7.4) at a fixed concentration (e.g., 2 µM).

-

Prepare a series of aldoxorubicin solutions of varying concentrations in the same buffer.

-

-

Instrument Setup:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to 280 nm or 295 nm to selectively excite the tryptophan residues of albumin.

-

Record the emission spectra in the range of 300-450 nm.

-

-

Measurement:

-

Measure the fluorescence emission spectrum of the albumin solution alone.

-

Sequentially add small aliquots of the aldoxorubicin solutions to the albumin solution, and record the fluorescence emission spectrum after each addition.

-

-

Data Analysis:

-

Correct the fluorescence intensity for the inner filter effect if necessary.

-

Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant.

-

For static quenching, the binding constant (Ka) and the number of binding sites (n) can be calculated from the double logarithm regression curve of the fluorescence data.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying the secondary and tertiary structure of proteins. It can be used to detect conformational changes in albumin upon binding to aldoxorubicin.

Methodology:

-

Sample Preparation:

-

Prepare solutions of human serum albumin (HSA) and aldoxorubicin in a CD-compatible buffer (low in chloride ions, e.g., phosphate (B84403) buffer).

-

Prepare samples of albumin alone and albumin incubated with varying concentrations of aldoxorubicin.

-

-

Instrument Setup:

-

Use a CD spectropolarimeter.

-

For secondary structure analysis, scan in the far-UV region (190-250 nm).

-

For tertiary structure analysis, scan in the near-UV region (250-320 nm).

-

Use a quartz cuvette with an appropriate path length (e.g., 0.1 cm for far-UV, 1 cm for near-UV).

-

-

Measurement:

-

Record the CD spectrum of the buffer as a baseline.

-

Record the CD spectra of the albumin solution and the albumin-aldoxorubicin mixtures.

-

Subtract the buffer baseline from the sample spectra.

-

-

Data Analysis:

-

Analyze the far-UV CD spectra to estimate the percentage of α-helix, β-sheet, and random coil structures in albumin with and without aldoxorubicin.

-

Analyze the near-UV CD spectra to assess changes in the tertiary structure around the aromatic amino acid residues.

-

Significant changes in the CD spectra upon addition of aldoxorubicin indicate a binding event that alters the protein's conformation.

-

Visualizing the Mechanism and Downstream Effects

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved in the albumin-binding mechanism of aldoxorubicin and the subsequent cellular effects of the released doxorubicin.

Caption: Aldoxorubicin binding to albumin and release at the tumor site.

References

- 1. Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms Aldoxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aldoxorubicin: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of MC-DOXHZN Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC-DOXHZN hydrochloride, also known as (E/Z)-Aldoxorubicin hydrochloride, is a rationally designed albumin-binding prodrug of the potent chemotherapeutic agent doxorubicin (B1662922). This document provides a comprehensive technical overview of its chemical structure, synthesis, mechanism of action, and relevant experimental protocols. By leveraging an acid-sensitive hydrazone linker, this compound facilitates targeted delivery of doxorubicin to the tumor microenvironment, aiming to enhance therapeutic efficacy while mitigating systemic toxicity.

Chemical Structure and Properties

This compound is a complex molecule comprising three key functional components: the cytotoxic anthracycline doxorubicin, a 6-maleimidocaproyl linker, and an acid-labile hydrazone bond. The maleimide (B117702) group enables covalent conjugation to the free thiol group of circulating serum albumin, while the hydrazone linkage is designed to be stable at physiological pH but hydrolyzes in the acidic conditions characteristic of tumor tissues.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Synonyms | (E/Z)-Aldoxorubicin hydrochloride; Doxorubicin(6-maleimidocaproyl)hydrazone hydrochloride | [1][2] |

| CAS Number | 480998-12-7 | [1][3] |

| Molecular Formula | C37H43ClN4O13 | [1][3] |

| Molecular Weight | 787.21 g/mol | [1] |

| Appearance | Orange to reddish-brown solid | [1] |

| SMILES | Cl.[H][C@@]1(C--INVALID-LINK----INVALID-LINK----INVALID-LINK--O1)O[C@H]1C--INVALID-LINK--(Cc2c(O)c3C(=O)c4cccc(OC)c4C(=O)c3c(O)c12)C(CO)=N/NC(=O)CCCCCN1C(=O)C=CC1=O | [3] |

| Solubility | DMSO: 25 mg/mL (ultrasonic); H2O: 12.5 mg/mL (ultrasonic, heat to 60°C) | [1] |

| Storage | -20°C, sealed, away from moisture and light | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of the linker, 6-maleimidocaproic acid hydrazide, followed by its conjugation to doxorubicin.

Synthesis of 6-Maleimidocaproic Acid

The linker precursor, 6-maleimidocaproic acid, can be synthesized from 6-aminocaproic acid and maleic anhydride (B1165640).

Experimental Protocol: Synthesis of 6-Maleimidocaproic Acid

-

Reaction Setup: In a round-bottom flask, dissolve 6-aminocaproic acid (1 equivalent) and maleic anhydride (1 equivalent) in glacial acetic acid.

-

Reflux: Reflux the mixture for 16 hours.

-

Cyclization: Add acetic anhydride (1 equivalent) dropwise to the reaction mixture over 2 hours and continue to reflux for an additional 1 hour.

-

Solvent Removal: Remove the acetic acid under vacuum at 70°C to yield a yellow syrup.

-

Purification: Purify the resulting solid by silica (B1680970) gel chromatography using a mobile phase of dichloromethane:methanol (B129727):acetic acid (100:5:1) to obtain crystalline 6-maleimidocaproic acid.

-

Characterization: Confirm the structure of the product using 1H NMR, IR, and LC-MS.

Synthesis of 6-Maleimidocaproic Acid Hydrazide

The carboxylic acid of 6-maleimidocaproic acid is then converted to a hydrazide.

Experimental Protocol: Synthesis of 6-Maleimidocaproic Acid Hydrazide

-

Activation: Dissolve 6-maleimidocaproic acid (1 equivalent) in a suitable organic solvent (e.g., dichloromethane). Add a carbodiimide (B86325) activating agent such as EDC (1.1 equivalents) and N-hydroxysuccinimide (1.1 equivalents). Stir at room temperature for 1-2 hours.

-

Hydrazinolysis: Add hydrazine (B178648) hydrate (B1144303) (excess) to the reaction mixture and stir at room temperature overnight.

-

Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purification: Purify the crude product by chromatography to yield 6-maleimidocaproic acid hydrazide.

Conjugation of Doxorubicin to 6-Maleimidocaproic Acid Hydrazide

The final step is the formation of the hydrazone bond between doxorubicin and the linker.

Experimental Protocol: Synthesis of Doxorubicin(6-maleimidocaproyl)hydrazone

-

Reaction: Dissolve doxorubicin hydrochloride (1 equivalent) and 6-maleimidocaproic acid hydrazide (1.2 equivalents) in methanol.

-

Catalysis: Add a catalytic amount of trifluoroacetic acid.

-

Incubation: Stir the reaction mixture at room temperature in the dark for 24-48 hours.

-

Purification: Purify the product by preparative HPLC to remove unreacted starting materials and byproducts.

-

Lyophilization: Lyophilize the purified fractions to obtain MC-DOXHZN as a solid.

-

Hydrochloride Salt Formation: Dissolve the free base in a minimal amount of methanol and add a stoichiometric amount of hydrochloric acid in an appropriate solvent (e.g., ether) to precipitate the hydrochloride salt. Filter and dry the solid under vacuum.

Diagram: Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

Mechanism of Action

The mechanism of action of this compound is a multi-stage process that leverages both passive and active targeting strategies to deliver doxorubicin to tumor cells.

Diagram: Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of this compound.

Albumin Binding

Following intravenous administration, the maleimide moiety of MC-DOXHZN rapidly and covalently binds to the free thiol group of cysteine-34 on circulating serum albumin. This conjugation extends the plasma half-life of the drug and facilitates its accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.

Experimental Protocol: Albumin Binding Assay

-

Sample Preparation: Prepare solutions of this compound and human serum albumin (HSA) in phosphate-buffered saline (PBS) at pH 7.4.

-

Incubation: Mix the MC-DOXHZN and HSA solutions and incubate at 37°C for various time points.

-

Separation: Separate the albumin-bound drug from the free drug using size-exclusion chromatography or ultrafiltration.

-

Quantification: Quantify the amount of free and bound drug using HPLC with UV or fluorescence detection.

-

Data Analysis: Calculate the percentage of albumin-bound MC-DOXHZN over time.

pH-Dependent Hydrolysis

The hydrazone linker is designed to be stable at the physiological pH of blood (7.4) but undergoes hydrolysis in the more acidic tumor microenvironment (pH 6.5-7.0) and within endosomes/lysosomes (pH 4.5-5.5) of cancer cells. This acidic cleavage releases the active doxorubicin at the site of action.

Experimental Protocol: pH-Dependent Hydrolysis Assay

-

Buffer Preparation: Prepare buffers at various pH values (e.g., pH 7.4, 6.5, and 5.0).

-

Incubation: Dissolve this compound in each buffer and incubate at 37°C.

-

Sampling: At various time points, take aliquots from each solution.

-

Analysis: Analyze the samples by HPLC to quantify the amount of intact MC-DOXHZN and released doxorubicin.

-

Data Analysis: Plot the percentage of doxorubicin released over time at each pH to determine the hydrolysis kinetics.

Topoisomerase II Inhibition

Once released, doxorubicin exerts its cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, an enzyme essential for DNA replication and repair. This leads to the formation of DNA double-strand breaks and ultimately induces apoptosis in cancer cells.

Experimental Protocol: In Vitro Topoisomerase II Inhibition Assay

-

Reaction Mixture: Prepare a reaction mixture containing purified human topoisomerase IIα, kinetoplast DNA (kDNA), and assay buffer.

-

Inhibitor Addition: Add varying concentrations of doxorubicin (released from MC-DOXHZN) or a control inhibitor to the reaction mixture.

-

Reaction Initiation: Initiate the reaction by adding ATP.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Gel Electrophoresis: Separate the DNA products on an agarose (B213101) gel.

-

Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated kDNA.

Preclinical and Clinical Data

This compound, under the name Aldoxorubicin, has undergone extensive preclinical and clinical evaluation.

Table 2: Summary of Aldoxorubicin Clinical Trial Data in Soft Tissue Sarcoma (STS)

| Trial Phase | Comparison | Primary Endpoint | Key Findings | Reference(s) |

| Phase IIb | Aldoxorubicin vs. Doxorubicin (First-line) | Progression-Free Survival (PFS) | Aldoxorubicin showed a statistically significant improvement in PFS (8.4 vs. 4.7 months) and Overall Response Rate (ORR) (22% vs. 0%). | [2][3] |

| Phase III | Aldoxorubicin vs. Investigator's Choice (Second-line) | Progression-Free Survival (PFS) | In the overall population, the primary endpoint of improved PFS was not met. However, in a pre-specified subgroup of patients with leiomyosarcoma and liposarcoma, a statistically significant improvement in PFS was observed. | [4][5] |

Table 3: Key Preclinical Findings for MC-DOXHZN

| Experimental Model | Key Findings | Reference(s) |

| Tumor Xenograft Models | Superior antitumor efficacy compared to doxorubicin in various cancer models, including pancreas, ovarian, lung, and breast cancer. | [6] |

| Cardiotoxicity Studies (Rats) | Significantly reduced cardiotoxicity and mitochondrial damage compared to equivalent doses of doxorubicin. | [7] |

Conclusion

This compound represents a sophisticated approach to enhancing the therapeutic index of doxorubicin. Its design, incorporating an albumin-binding moiety and an acid-sensitive linker, allows for targeted drug delivery and release in the tumor microenvironment. The provided technical information, including synthetic routes and experimental protocols, serves as a valuable resource for researchers in the field of oncology drug development. Further investigation into optimizing linker chemistry and exploring combination therapies may unlock the full potential of this and similar drug delivery platforms.

References

- 1. Phase I and pharmacokinetic study of the (6-maleimidocaproyl)hydrazone derivative of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. The 6-maleimidocaproyl hydrazone derivative of doxorubicin (DOXO-EMCH) is superior to free doxorubicin with respect to cardiotoxicity and mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide: Comparative Analysis of Doxorubicin and its Hydrazone Derivative, MC-DOXHZN Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of the well-established anticancer agent, doxorubicin (B1662922), and its derivative, MC-DOXHZN hydrochloride. This document outlines the core chemical differences, mechanisms of action, and relevant experimental protocols to inform researchers and professionals in the field of drug development.

Core Chemical Differences

Doxorubicin is a potent anthracycline antibiotic widely used in chemotherapy.[][2] Its structure features a tetracyclic aglycone, daunomycinone, linked to a daunosamine (B1196630) sugar moiety.[] this compound, also known as (E/Z)-Aldoxorubicin hydrochloride, is a prodrug of doxorubicin.[3][4][5] The key chemical distinction lies in the modification of doxorubicin's C-13 ketone group into a hydrazone linkage. Specifically, it is a (6-maleimidocaproyl)hydrazone derivative.[3][5] This modification is designed to be acid-sensitive, allowing for the targeted release of doxorubicin in the acidic tumor microenvironment.[4][5]

-

Doxorubicin: The chemical formula for doxorubicin is C27H29NO11, and its structure consists of a planar anthraquinone (B42736) ring which intercalates into DNA.[][6]

-

This compound: The molecular formula is C37H43ClN4O13.[3][7] The structure incorporates doxorubicin linked to a 6-maleimidocaproyl moiety via a hydrazone bond.[3] This addition increases the molecular weight and alters the physicochemical properties of the parent drug.

The chemical modification of doxorubicin to form this compound results in significant changes to its physicochemical properties. These alterations can influence the drug's solubility, stability, and pharmacokinetic profile.

| Property | Doxorubicin | This compound | References |

| Molecular Formula | C27H29NO11 | C37H43ClN4O13 | [3][7] |

| Molecular Weight | 543.52 g/mol | 787.21 g/mol | [2][8] |

| Solubility | Readily soluble in water | Soluble in DMSO and water (with heating) | [8][9][10] |

| Appearance | Orange to red crystalline solid | Orange to reddish-brown solid | [8][9] |

Mechanism of Action and Signaling Pathways

The anticancer activity of doxorubicin is multifactorial.[11] Its primary mechanisms include:

-

DNA Intercalation: The planar anthracycline ring inserts between DNA base pairs, obstructing DNA and RNA synthesis.[][11]

-

Topoisomerase II Inhibition: Doxorubicin stabilizes the topoisomerase II-DNA complex, leading to DNA strand breaks.[][11][12]

-

Generation of Reactive Oxygen Species (ROS): The drug undergoes redox cycling, producing free radicals that damage DNA, proteins, and cell membranes.[11][13]

This compound functions as a prodrug, meaning it is largely inactive until it is converted to doxorubicin.[4][5] The hydrazone linkage is designed to be stable in the bloodstream but cleavable in the acidic environment characteristic of tumors. Upon cleavage, it releases active doxorubicin, which then exerts its cytotoxic effects through the mechanisms described above. The maleimide (B117702) group allows for conjugation to carrier proteins like albumin, which can further enhance tumor targeting.[4][5][7]

Caption: Doxorubicin-induced apoptosis signaling pathway.

Caption: Activation workflow of this compound.

Experimental Protocols

This protocol is a general representation for the synthesis of a doxorubicin-hydrazone derivative.

-

Protection of Doxorubicin: The amino group of doxorubicin is protected to prevent side reactions.

-

Hydrazone Formation: The protected doxorubicin is reacted with a hydrazide derivative (e.g., 6-maleimidocaproic hydrazide for MC-DOXHZN) in a suitable solvent such as methanol (B129727) or ethanol, often with an acid catalyst.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification: The resulting doxorubicin-hydrazone derivative is purified using column chromatography or recrystallization.

-

Deprotection: The protecting group on the amino group is removed under appropriate conditions.

-

Characterization: The final product is characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity.

This protocol outlines a common method for assessing the cytotoxicity of doxorubicin and its derivatives against cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 3,000-5,000 cells per well and allowed to attach overnight.[14]

-

Drug Treatment: The cells are treated with serial dilutions of doxorubicin or this compound for a specified period (e.g., 24, 48, or 72 hours).[15]

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours.[15]

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).[15]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[15]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.[15]

Caption: Workflow for an in vitro cytotoxicity assay.

Conclusion

The chemical modification of doxorubicin to this compound represents a strategic approach to developing a tumor-targeted prodrug. The introduction of an acid-labile hydrazone linkage aims to improve the therapeutic index of doxorubicin by reducing systemic toxicity and enhancing its concentration at the tumor site. The provided experimental protocols offer a foundation for the synthesis and evaluation of such derivatives. Further research is necessary to fully elucidate the pharmacokinetic, pharmacodynamic, and toxicological profiles of this compound in comparison to the parent compound, doxorubicin.

References

- 2. Doxorubicin - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Immunomart [immunomart.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Doxorubicin hydrochloride | 25316-40-9 [chemicalbook.com]

- 10. Doxorubicin [drugfuture.com]

- 11. mdpi.com [mdpi.com]

- 12. Doxorubicin Hydrochloride - NCI [cancer.gov]

- 13. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to MC-DOXHZN Hydrochloride: Discovery, Development, and Clinical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC-DOXHZN hydrochloride, also known as aldoxorubicin (B1662850), is a novel prodrug of the widely used chemotherapeutic agent doxorubicin (B1662922). This document provides a comprehensive technical overview of its discovery, mechanism of action, synthesis, and preclinical and clinical development. By leveraging a unique albumin-binding and acid-sensitive linker technology, this compound has been engineered to enhance the therapeutic index of doxorubicin, primarily by increasing its accumulation in tumor tissues while mitigating systemic toxicities, most notably cardiotoxicity. This guide synthesizes key data from numerous studies, presenting them in a structured format to facilitate understanding and further research in the field of targeted cancer therapy.

Introduction: The Rationale for a Doxorubicin Prodrug

Doxorubicin has been a cornerstone of cancer chemotherapy for decades, demonstrating efficacy against a broad spectrum of solid and hematological malignancies.[1] Its clinical utility, however, is significantly limited by a dose-dependent cardiotoxicity, which can lead to irreversible heart damage.[2] This toxicity, along with other side effects, has spurred the development of strategies to improve its safety profile without compromising its potent anti-tumor activity.

This compound was designed to address these limitations. It is a derivative of doxorubicin where the parent drug is covalently attached to a (6-maleimidocaproyl)hydrazone linker.[3][4] This linker possesses two key features: a maleimide (B117702) group that rapidly and specifically binds to the cysteine-34 residue of circulating serum albumin, and an acid-sensitive hydrazone bond.[4][5] This design allows for the targeted delivery of doxorubicin to the tumor microenvironment.

Chemical Properties and Synthesis

This compound is an orange to reddish-brown solid with the chemical formula C37H43ClN4O13 and a molecular weight of 787.21 g/mol .[6] The hydrochloride salt form offers enhanced water solubility and stability compared to the free base.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | (E/Z)-Doxorubicin (6-maleimidocaproyl)hydrazone hydrochloride | [6] |

| Synonyms | (E/Z)-Aldoxorubicin hydrochloride, INNO-206 | [4][7] |

| CAS Number | 480998-12-7 | [6][8] |

| Molecular Formula | C37H43ClN4O13 | [6] |

| Molecular Weight | 787.21 g/mol | [6] |

| Appearance | Orange to reddish-brown solid | [6] |

| Solubility | Soluble in DMSO and water (with sonication/warming) | [6] |

Synthesis of this compound

The synthesis of this compound involves the reaction of doxorubicin hydrochloride with (6-maleimidocaproyl)hydrazide. The process can be summarized in the following steps:

-

Preparation of (6-maleimidocaproyl)hydrazide: This linker is synthesized from 6-aminocaproic acid and maleic anhydride, followed by hydrazinolysis.

-

Hydrazone Formation: Doxorubicin hydrochloride is reacted with the (6-maleimidocaproyl)hydrazide in a suitable solvent, typically methanol, in the presence of an acid catalyst such as trifluoroacetic acid.[9] The reaction forms the acid-sensitive hydrazone bond at the C-13 keto position of doxorubicin.[5]

-

Purification: The resulting MC-DOXHZN is purified using techniques such as precipitation and chromatography to remove unreacted starting materials and byproducts.[3][9]

-

Salt Formation: The purified product is then converted to its hydrochloride salt to improve its solubility and stability.

Mechanism of Action and Signaling Pathway

The mechanism of action of this compound is a multi-step process that relies on the unique physiological characteristics of tumors.

-

Intravenous Administration and Albumin Binding: Following intravenous administration, the maleimide moiety of this compound rapidly and covalently binds to the free thiol group of cysteine-34 on circulating serum albumin.[5][10] This forms a stable drug-albumin conjugate.

-

Tumor Accumulation via the EPR Effect: The resulting albumin-drug conjugate has a long circulatory half-life and preferentially accumulates in solid tumors due to the Enhanced Permeability and Retention (EPR) effect.[7] The leaky vasculature and poor lymphatic drainage of tumors facilitate this passive targeting.

-

Acid-Catalyzed Release of Doxorubicin: The acidic microenvironment of the tumor and the even lower pH within the endosomes and lysosomes of cancer cells (pH 4.5-6.5) trigger the hydrolysis of the acid-sensitive hydrazone linker.[2][10] This cleavage releases free doxorubicin directly at the tumor site.

-

Induction of Apoptosis: Once released inside the cancer cell, doxorubicin exerts its cytotoxic effects through its well-established mechanisms: intercalation into DNA and inhibition of topoisomerase II, leading to DNA damage and ultimately, apoptosis.[7]

Preclinical Development

Extensive preclinical studies have demonstrated the superior anti-tumor efficacy and improved safety profile of this compound compared to conventional doxorubicin.

In Vitro Cytotoxicity

This compound has shown potent cytotoxic activity against a variety of human cancer cell lines.

Table 2: In Vitro IC50 Values of Aldoxorubicin and Doxorubicin

| Cell Line | Cancer Type | Aldoxorubicin IC50 (µM) | Doxorubicin IC50 (µM) | Reference(s) |

| MDA-MB-231 | Breast Cancer | ~0.2-0.5 | 2.50 - 2.77 | [11] |

| A2780 | Ovarian Cancer | ~0.2-0.5 | - | |

| HepG2 | Liver Cancer | - | 12.18 | [11] |

| UMUC-3 | Bladder Cancer | - | 5.15 | [11] |

| BFTC-905 | Bladder Cancer | - | 2.26 | [11] |

| A549 | Lung Cancer | - | >20 | [11] |

| HeLa | Cervical Cancer | - | 2.92 | [11] |

| M21 | Skin Melanoma | - | 2.77 | [11] |

Note: IC50 values can vary depending on the specific assay conditions.

In Vivo Efficacy in Xenograft Models

In vivo studies using animal models have consistently shown that this compound leads to greater tumor growth inhibition and improved survival compared to equimolar doses of doxorubicin.

Table 3: Summary of In Vivo Efficacy in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Key Findings | Reference(s) |

| MDA-MB-231 | Breast Cancer | Aldoxorubicin | Superior tumor growth inhibition compared to doxorubicin. | [12] |

| C26 | Colon Carcinoma | ABD–Dox (an aldoxorubicin analog) | Complete tumor eradication and prolonged survival. | [5] |

| MIA PaCa-2 | Pancreatic Cancer | ABD–Dox | Superior therapeutic efficacy compared to aldoxorubicin and free doxorubicin. | [5] |

Preclinical Pharmacokinetics and Safety

Pharmacokinetic studies in animals have demonstrated that this compound has a significantly longer plasma half-life and a larger area under the curve (AUC) compared to doxorubicin, consistent with its albumin-binding properties.[5] Importantly, preclinical toxicology studies have shown a marked reduction in cardiotoxicity with this compound compared to doxorubicin at equitoxic doses.[10]

Clinical Development

This compound has undergone extensive clinical evaluation, primarily in patients with soft tissue sarcomas and other solid tumors.

Pharmacokinetics in Humans

Clinical studies have confirmed the preclinical pharmacokinetic profile of aldoxorubicin. Following intravenous infusion, it rapidly binds to albumin, leading to a long circulating half-life of approximately 20-24 hours.[10] The volume of distribution is small, indicating that the drug remains primarily in the bloodstream. Plasma concentrations of free doxorubicin and its cardiotoxic metabolite, doxorubicinol, are significantly lower after aldoxorubicin administration compared to conventional doxorubicin.[10]

Table 4: Human Pharmacokinetic Parameters of Aldoxorubicin

| Parameter | 230 mg/m² Dose | 350 mg/m² Dose | Reference(s) |

| tmax (h) | 0.75 | 1.00 | [10] |

| Cmax (ng/mL) | 67,400 | 105,000 | [10] |

| t½ (h) | 20.1 | 21.1 | [10] |

| Vd (L/m²) | 3.96 | 4.08 | [10] |

| CL (L/h/m²) | 0.152 | 0.136 | [10] |

Clinical Efficacy

Clinical trials have demonstrated the anti-tumor activity of aldoxorubicin in various cancers, particularly in soft tissue sarcomas.

Table 5: Summary of Key Clinical Trial Results for Aldoxorubicin

| Trial Phase | Indication | Comparator | Key Efficacy Endpoints | Reference(s) |

| Phase IIb | First-line Soft Tissue Sarcoma | Doxorubicin | Higher Overall Response Rate (22% vs. 0%); Lower Progressive Disease (32% vs. 50%) | [13] |

| Phase Ib/II | Relapsed/Refractory Soft Tissue Sarcoma | - | 76.9% Clinical Benefit; Median PFS: 6.4 months | [13] |

| Phase III | Second-line Soft Tissue Sarcoma | Investigator's Choice | Statistically significant improvement in PFS in patients with leiomyosarcoma and liposarcoma. |

Safety and Tolerability

A key advantage of this compound is its improved safety profile, especially with regard to cardiotoxicity. Clinical studies have shown no clinically significant cardiac toxicities, even at cumulative doses of doxorubicin equivalents that would be prohibitive with conventional doxorubicin.[13][14] The most common adverse events are manageable and consistent with the known side effects of doxorubicin, such as myelosuppression, nausea, and stomatitis.[14]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Human Tumor Xenograft Model

-

Cell Culture: Culture human cancer cells (e.g., MDA-MB-231) under standard conditions.

-

Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 million cells) into the flank of each mouse.[15]

-

Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment groups.

-

Drug Administration: Administer this compound, doxorubicin, or a vehicle control intravenously at the desired dose and schedule.

-

Efficacy Assessment: Measure tumor dimensions with calipers regularly and calculate tumor volume. Monitor animal body weight as an indicator of toxicity.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific duration. Survival can also be monitored.

-

Data Analysis: Compare tumor growth inhibition and survival rates between the treatment groups.

Future Directions and Conclusion

This compound represents a significant advancement in the development of targeted cancer therapies. Its ability to deliver doxorubicin preferentially to tumor tissues while minimizing systemic exposure has translated into a more favorable safety and efficacy profile in clinical trials. Future research may focus on expanding its application to other cancer types, exploring combination therapies, and further optimizing the linker technology for even greater tumor specificity. The development of this compound serves as a prime example of how rational drug design can lead to improved treatments for cancer patients.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (6-Maleimidocaproyl)hydrazone of doxorubicin--a new derivative for the preparation of immunoconjugates of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aldoxorubicin - Wikipedia [en.wikipedia.org]

- 5. Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms Aldoxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Aldoxorubicin | C37H42N4O13 | CID 9810709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Immunomart [immunomart.com]

- 9. Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tis.wu.ac.th [tis.wu.ac.th]

- 12. A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. onclive.com [onclive.com]

- 14. A phase 1B/2 study of aldoxorubicin in patients with soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

Aldoxorubicin: A Technical Guide to a Tumor-Targeted Topoisomerase II Inhibitor Prodrug

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Aldoxorubicin (B1662850) is a rationally designed prodrug of the widely used chemotherapeutic agent doxorubicin (B1662922). It was developed to enhance the therapeutic index of doxorubicin by improving tumor-specific drug delivery while mitigating off-target toxicities, most notably cardiotoxicity. This is achieved by covalently linking doxorubicin to an acid-sensitive linker that rapidly binds to circulating serum albumin upon administration. The albumin-drug conjugate preferentially accumulates in tumor tissues, where the acidic microenvironment facilitates the cleavage of the linker and the localized release of active doxorubicin. Once released, doxorubicin exerts its cytotoxic effects primarily through the inhibition of topoisomerase II, leading to DNA damage and apoptotic cell death. This guide provides an in-depth overview of aldoxorubicin's mechanism of action, pharmacokinetics, and the experimental methodologies used for its evaluation.

Core Mechanism: From Prodrug to Active Agent

Aldoxorubicin is chemically described as the (6-maleimidocaproyl) hydrazone of doxorubicin.[1] This structure consists of three key components: the cytotoxic doxorubicin payload, a spacer, and an acid-sensitive hydrazone linker with a terminal maleimide (B117702) group.

The activation of this prodrug is a multi-step process designed for tumor targeting:

-

Albumin Binding: Following intravenous infusion, the maleimide moiety of aldoxorubicin rapidly and covalently binds to the cysteine-34 residue of endogenous serum albumin.[1][2][3]

-

Tumor Accumulation: The resulting aldoxorubicin-albumin conjugate circulates in the bloodstream and preferentially accumulates in solid tumors. This is attributed to the Enhanced Permeability and Retention (EPR) effect, a phenomenon characterized by the leaky vasculature and poor lymphatic drainage of tumor tissues.[4]

-

Acid-Catalyzed Release: The hydrazone bond linking doxorubicin to the spacer is stable at physiological pH but is susceptible to hydrolysis under acidic conditions.[2][3] The slightly acidic tumor microenvironment or the more acidic compartments within tumor cells (such as endosomes and lysosomes) catalyze the cleavage of this bond.[2][3][4][5][6]

-

Localized Doxorubicin Activity: This cleavage releases the active doxorubicin molecule directly at the tumor site, where it can then enter cancer cells and exert its cytotoxic function.

Molecular Mechanism of Action: Topoisomerase II Inhibition

The cytotoxic activity of the released doxorubicin stems from its function as a topoisomerase II (TOP2) "poison."[7]

-

Topoisomerase II Function: TOP2 enzymes are essential for resolving topological challenges in DNA that arise during replication, transcription, and chromosome segregation. They function by creating transient, enzyme-linked DNA double-strand breaks (DSBs), allowing another DNA strand to pass through the break, and then re-ligating the cleaved strands.[8]

-

Doxorubicin's Interference: Doxorubicin intercalates into the DNA and stabilizes the TOP2-DNA cleavage complex.[8][9] This action prevents the re-ligation step of the enzyme's catalytic cycle, trapping the enzyme on the DNA and transforming the transient DSB into a permanent, protein-linked DNA lesion.[7][8]

The accumulation of these permanent DSBs is a catastrophic event for the cell, initiating a robust DNA Damage Response (DDR) that ultimately culminates in apoptosis.

Downstream Signaling: DNA Damage Response and Apoptosis

The doxorubicin-induced DSBs trigger a well-defined signaling cascade leading to programmed cell death.

-

Damage Sensing: The DSBs are recognized by sensor proteins, primarily the MRE11-RAD50-NBS1 (MRN) complex, which recruits and activates the Ataxia-Telangiectasia Mutated (ATM) kinase.[9][10]

-

Signal Transduction: Activated ATM phosphorylates a host of downstream targets to orchestrate the cellular response. Key substrates include the checkpoint kinase CHK2 and the tumor suppressor p53.[9][10]

-

Cell Fate Decision (p53 Activation): Phosphorylation stabilizes and activates p53, a critical transcription factor that determines the cell's fate.[11]

-

Cell Cycle Arrest: p53 can induce the transcription of genes like CDKN1A (encoding p21), which inhibits cyclin-dependent kinases (CDKs) to halt cell cycle progression, providing time for DNA repair.[9]

-

Apoptosis: If the DNA damage is irreparable, p53 promotes apoptosis by upregulating pro-apoptotic proteins of the BCL-2 family, such as BAX.[12]

-

-

Execution of Apoptosis: BAX promotes the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c. This triggers the formation of the apoptosome and the activation of a caspase cascade (initiator caspase-9 and effector caspase-3), which executes the apoptotic program by cleaving key cellular substrates.[13]

Quantitative Data Summary

Pharmacokinetic Parameters

Pharmacokinetic studies in patients with advanced solid tumors have demonstrated that aldoxorubicin has a distinct profile compared to conventional doxorubicin, characterized by a prolonged half-life and a narrow volume of distribution, consistent with its circulation while bound to albumin.[14][15][16]

| Parameter | Dose: 230 mg/m² | Dose: 350 mg/m² | Reference(s) |

| Mean Half-life (t½) | 20.1 h | 21.1 h | [15][16][17] |

| Mean Volume of Distribution (Vd) | 3.96 L/m² | 4.08 L/m² | [15][16][17] |

| Mean Clearance (CL) | 0.136 L/h/m² | 0.152 L/h/m² | [15][16][17] |

| tmax (Aldoxorubicin) | 0.75 h | 1.00 h | [2] |

| tmax (Free Doxorubicin) | 0.58 h | 0.68 h | [2] |

| tmax (Doxorubicinol) | 36.5 h | 48.5 h | [2] |

Notably, levels of doxorubicinol, a metabolite implicated in doxorubicin-associated cardiotoxicity, were found to be very low.[2][14]

Clinical Efficacy in Soft Tissue Sarcoma (STS)

Aldoxorubicin has been extensively studied in patients with advanced soft tissue sarcomas. A key Phase IIb study compared its efficacy directly with doxorubicin in the first-line setting.

| Endpoint | Aldoxorubicin | Doxorubicin | Reference(s) |

| Median Progression-Free Survival (PFS) | 5.6 months | Not specified | [5][17] |

| Median Overall Survival (OS) | 15.8 months | Not specified | [5][17] |

| Objective Response Rate (ORR) | 25% | Not specified | [5][17] |

While a Phase III study in the salvage setting did not demonstrate a benefit in the overall population, preliminary results suggested a PFS advantage in patients with leiomyosarcoma and liposarcoma.[2][3][6]

Key Experimental Protocols

Topoisomerase II Inhibition (DNA Decatenation) Assay

This in vitro assay measures the catalytic activity of TOP2 by its ability to separate interlocked rings of kinetoplast DNA (kDNA). An inhibitor will prevent the release of individual DNA minicircles.[18][19]

Principle: Catenated kDNA networks are too large to enter an agarose (B213101) gel. Active TOP2 decatenates the network, releasing minicircles that can migrate into the gel. A TOP2 inhibitor prevents this process, causing the DNA to be retained in the loading well.[18]

Materials:

-

Human Topoisomerase IIα enzyme

-

Kinetoplast DNA (kDNA) substrate

-

10x TOP2 Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL albumin)

-

10 mM ATP solution

-

Aldoxorubicin/Doxorubicin (dissolved in an appropriate solvent, e.g., DMSO)

-

5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

1% Agarose gel in TAE or TBE buffer

-

DNA stain (e.g., Ethidium Bromide)

Procedure:

-

Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a final volume of 20 µL:

-

13 µL Nuclease-free water

-

2 µL 10x TOP2 Reaction Buffer

-

2 µL 10 mM ATP

-

1 µL kDNA (e.g., 200 ng)

-

-

Inhibitor Addition: Aliquot 18 µL of the master mix into pre-chilled microcentrifuge tubes. Add 1 µL of the test compound at various concentrations or solvent control (DMSO).

-

Enzyme Addition: Initiate the reaction by adding 1 µL of diluted TOP2 enzyme (1-5 units). Include a "no-enzyme" negative control.

-

Incubation: Mix gently and incubate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye.

-

Electrophoresis: Load the entire reaction volume onto a 1% agarose gel. Run at 5-10 V/cm until the dye front has migrated sufficiently (approx. 2-3 hours).[18]

-

Visualization: Stain the gel with a DNA stain, destain if necessary, and visualize using a UV transilluminator.[18]

Data Analysis: The lane with active enzyme and no inhibitor will show a fast-migrating band of decatenated minicircles. The intensity of this band will decrease in the presence of an effective inhibitor. Quantify band intensity to calculate the percent inhibition relative to the enzyme-only control and determine the IC₅₀ value.[18]

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cultured cancer cells.[20]

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product, which is insoluble. The amount of formazan produced is proportional to the number of viable cells.[21]

Materials:

-

Human cancer cell line (e.g., HeLa, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

Aldoxorubicin/Doxorubicin

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3x10⁴ cells/mL) in 100 µL of medium per well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[21]

-

Drug Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include untreated and solvent-only controls.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[21]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Measurement: Read the absorbance of the plates on a microplate reader at a wavelength of ~570 nm.

Data Analysis: Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. Plot the percent viability against the drug concentration (on a log scale) to determine the IC₅₀ (the concentration of drug that inhibits cell growth by 50%).

Conclusion

Aldoxorubicin represents a sophisticated application of prodrug chemistry to address the limitations of a potent, established anticancer agent. By leveraging the physiological differences between tumor and healthy tissues, it achieves targeted delivery of doxorubicin, which then acts as a topoisomerase II poison to induce DNA damage and apoptosis in cancer cells. The quantitative pharmacokinetic and clinical data, supported by established in vitro experimental protocols, provide a comprehensive framework for understanding and further evaluating this promising therapeutic agent.

References

- 1. Aldoxorubicin - Wikipedia [en.wikipedia.org]

- 2. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Aldoxorubicin for the treatment of soft tissue sarcoma [pubmed.ncbi.nlm.nih.gov]

- 7. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | MicroRNAs in doxorubicin-induced cardiotoxicity: The DNA damage response [frontiersin.org]

- 11. DNA damage is an early event in doxorubicin-induced cardiac myocyte death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Apoptosis Induced by Topoisomerase Inhibitors: Ingenta Connect [ingentaconnect.com]

- 14. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 15. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Aldoxorubicin: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to MC-DOXHZN Hydrochloride (Aldoxorubicin) for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MC-DOXHZN hydrochloride, scientifically known as Aldoxorubicin, is a next-generation anthracycline and a prodrug of the widely used chemotherapeutic agent, doxorubicin (B1662922). This innovative formulation is designed to enhance the therapeutic index of doxorubicin by enabling targeted delivery to tumor tissues while minimizing systemic toxicity, particularly cardiotoxicity. Aldoxorubicin features a novel mechanism wherein it binds to circulating albumin in the bloodstream and leverages the tumor's unique microenvironment for the localized release of its potent cytotoxic payload. This technical guide provides a comprehensive overview of Aldoxorubicin, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols to facilitate its application in cancer research.

Introduction to this compound (Aldoxorubicin)

This compound, or Aldoxorubicin, is chemically described as (E/Z)-Aldoxorubicin hydrochloride or Doxorubicin(6-maleimidocaproyl)hydrazone hydrochloride. It is a derivative of doxorubicin, a cornerstone of many chemotherapy regimens, engineered to overcome some of the limitations of the parent drug, most notably its dose-limiting cardiotoxicity.

The key innovation of Aldoxorubicin lies in its acid-sensitive linker, which allows it to bind to the cysteine-34 residue of circulating serum albumin upon intravenous administration. This albumin-drug conjugate preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect. The acidic microenvironment characteristic of tumors then triggers the cleavage of the linker, releasing active doxorubicin directly at the tumor site. This targeted delivery mechanism aims to increase the drug concentration in the tumor while reducing its exposure to healthy tissues, thereby mitigating side effects.

Mechanism of Action

The mechanism of action of Aldoxorubicin can be delineated in a stepwise manner, from systemic administration to intracellular activity.

-

Albumin Binding: Following intravenous injection, the maleimide (B117702) moiety of Aldoxorubicin rapidly and covalently binds to the thiol group of cysteine-34 on serum albumin.

-

Tumor Accumulation: The resulting Aldoxorubicin-albumin conjugate circulates in the bloodstream and preferentially accumulates in solid tumors. This is attributed to the EPR effect, a phenomenon characterized by leaky tumor vasculature and poor lymphatic drainage, which leads to the passive accumulation of macromolecules like albumin.

-

Acid-Triggered Release: The hydrazone linker connecting doxorubicin to the albumin-binding moiety is stable at physiological pH (around 7.4) but is labile in the acidic environment of tumors (pH 6.5-7.2) and endosomes/lysosomes (pH 5.0-6.0). This acidic environment catalyzes the hydrolysis of the linker, releasing free doxorubicin.

-

Intracellular Cytotoxicity: Once released, doxorubicin exerts its cytotoxic effects through the same mechanisms as the conventional drug. It intercalates into DNA, inhibits the enzyme topoisomerase II, and generates reactive oxygen species (ROS), all of which lead to DNA damage and ultimately, apoptosis of cancer cells.

Signaling Pathway of Doxorubicin-Induced Cytotoxicity

Caption: Doxorubicin's multifaceted mechanism of action leading to apoptosis.

Data Presentation

Pharmacokinetic Parameters of Aldoxorubicin

Clinical studies have demonstrated that Aldoxorubicin exhibits a distinct pharmacokinetic profile compared to conventional doxorubicin.[1][2]

| Parameter | Aldoxorubicin (230 mg/m²) | Aldoxorubicin (350 mg/m²) |

| Mean Half-life (t½) | 20.1 hours | 21.1 hours |

| Mean Volume of Distribution (Vd) | 3.96 L/m² | 4.08 L/m² |

| Mean Clearance (CL) | 0.152 L/h/m² | 0.136 L/h/m² |

| Mean Cmax | 67,400 ng/mL | 105,000 ng/mL |

Data from a Phase 1 study in patients with advanced solid tumors.[1]

In Vitro Cytotoxicity of Doxorubicin

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | ~0.1 - 2.5 |

| A549 | Lung Cancer | >20 |

| HeLa | Cervical Cancer | ~1.0 - 2.92 |

| PC3 | Prostate Cancer | 8.00 |

| LNCaP | Prostate Cancer | 0.25 |

| HepG2 | Liver Cancer | 12.18 |

| BFTC-905 | Bladder Cancer | 2.26 |

Note: IC50 values for doxorubicin can vary significantly between studies due to differences in experimental conditions such as cell density, exposure time, and assay method.

Clinical Efficacy of Aldoxorubicin in Soft Tissue Sarcoma (STS)

Aldoxorubicin has been extensively studied in patients with soft tissue sarcoma.